molecular formula C14H21N3O2 B1424832 N'-Hydroxy-2-(methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)benzimidamide CAS No. 1220040-43-6

N'-Hydroxy-2-(methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)benzimidamide

Cat. No.: B1424832
CAS No.: 1220040-43-6
M. Wt: 263.34 g/mol
InChI Key: SXCWRDPCYNRPGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-Hydroxy-2-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzenecarboximidamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydropyran ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzenecarboximidamide typically involves multiple steps, starting with the preparation of the tetrahydropyran ring. One common method is the hydrogenation of dihydropyran using Raney nickel as a catalyst

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation reactors and precise control of reaction conditions to maintain consistency and yield. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzenecarboximidamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to simplify the compound or remove specific groups.

    Substitution: Allows for the replacement of certain atoms or groups with others to create derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler amines or alcohols.

Scientific Research Applications

N’-Hydroxy-2-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzenecarboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Hydroxy-2-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzenecarboximidamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N'-hydroxy-2-[methyl(oxan-4-ylmethyl)amino]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-17(10-11-6-8-19-9-7-11)13-5-3-2-4-12(13)14(15)16-18/h2-5,11,18H,6-10H2,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCWRDPCYNRPGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOCC1)C2=CC=CC=C2C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1CCOCC1)C2=CC=CC=C2/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-Hydroxy-2-(methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)benzimidamide
Reactant of Route 2
Reactant of Route 2
N'-Hydroxy-2-(methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)benzimidamide
Reactant of Route 3
Reactant of Route 3
N'-Hydroxy-2-(methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)benzimidamide
Reactant of Route 4
Reactant of Route 4
N'-Hydroxy-2-(methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)benzimidamide
Reactant of Route 5
Reactant of Route 5
N'-Hydroxy-2-(methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)benzimidamide
Reactant of Route 6
N'-Hydroxy-2-(methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)benzimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.